7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol
Overview
Description
Synthesis Analysis
The synthesis of imidazole-containing compounds has been extensively studied . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Molecular Structure Analysis
The molecular structure of “7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol” is based on the imidazole ring, which is a five-membered heterocyclic moiety . The molecules of similar compounds contain a common 7- (4,5-dihydro-1 H -imidazol-2-yl)-2,5,6,7-tetrahydro-3 H -imidazo [2,1- c ] [1,2,4]triazol-3-imine fragment that adopts the same configuration in both molecules .
Scientific Research Applications
Antimicrobial and Antibacterial Properties
7-Phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol and its derivatives have been studied for their potential as antimicrobial and antibacterial agents. Studies have shown that these compounds exhibit significant minimum inhibitory concentrations (MICs), indicating their effectiveness against various bacterial strains. For instance, derivatives of this compound demonstrated antimicrobial activities comparable to chloramphenicol and superior activity to ampicillin in vitro (Sztanke et al., 2006). Similarly, other studies have developed straightforward synthesis methods for derivatives of 1-phenyl-imidazo[2,1-c][1,2,4]triazole, which were found to have significant antimicrobial activity (Aouali et al., 2014).
Cytotoxicity and Antitumor Activity
Research has also explored the cytotoxic potential of these compounds. Novel derivatives have been synthesized and tested for their efficacy against human cancer cell lines. Certain derivatives showed notable inhibition of growth in cervical and bladder cancer cell lines, suggesting their potential as antitumor agents (Balewski et al., 2020).
Antioxidant and Anti-inflammatory Properties
The antioxidant and anti-inflammatory activities of certain derivatives have been examined. Compounds synthesized from key intermediates have shown potential in vitro antioxidant and in vivo anti-inflammatory activity, which is further supported by molecular docking studies (Katikireddy et al., 2021).
Synthesis and Characterization
Considerable research has been dedicated to the synthesis and characterization of these compounds and their derivatives. Studies have detailed the processes involved in synthesizing various derivatives, providing insights into their chemical structures and potential applications (Güzeldemirci & Küçükbasmacı, 2010), (Garnier et al., 2003).
Mechanism of Action
Target of Action
Similar compounds such as imidazo-[2,1-b]-thiazole derivatives have been reported to show antimycobacterial activity . These compounds are known to target the Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) .
Mode of Action
Similar compounds have been shown to selectively inhibit mtb . Molecular docking and dynamics studies have been carried out to understand the putative binding pattern and stability of the protein-ligand complex .
Biochemical Pathways
Similar compounds have been shown to selectively inhibit mtb , suggesting that they may affect the biochemical pathways associated with this bacterium.
Pharmacokinetics
Similar compounds have been designed and synthesized with in silico admet prediction .
Result of Action
Similar compounds have been shown to display significant activity against mtb .
Action Environment
Similar compounds have been evaluated for in vitro antitubercular activity , suggesting that their action may be influenced by the in vitro environment.
Biochemical Analysis
Biochemical Properties
7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent inhibitory activity against receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with RIPK1 can lead to the inhibition of necroptosis, a form of programmed cell death . This can have significant implications for cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to the active sites of enzymes like RIPK1 is a key aspect of its mechanism of action .
Properties
IUPAC Name |
7-phenyl-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c15-10-12-11-9-13(6-7-14(9)10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFDXQYBQFSRIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=S)NN=C2N1C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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